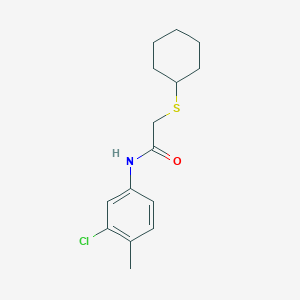![molecular formula C10H14N2O3S B255475 methyl 2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B255475.png)
methyl 2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of Methyl 2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetate is not fully understood. However, it is believed to inhibit the activity of enzymes involved in the production of inflammatory cytokines. It also inhibits the activity of enzymes involved in the replication of viruses and growth of cancer cells.
Biochemical and Physiological Effects:
Methyl 2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetate has been shown to have various biochemical and physiological effects. It has been reported to reduce inflammation by inhibiting the production of inflammatory cytokines. It also inhibits the growth of cancer cells and prevents the replication of viruses. However, further studies are required to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetate has several advantages for lab experiments. It is easy to synthesize and has shown promising results in scientific research. However, the limitations of this compound include its low solubility in water and its potential toxicity. Further studies are required to fully understand the advantages and limitations of this compound for lab experiments.
Direcciones Futuras
There are several future directions for the study of Methyl 2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetate. One future direction is the study of its potential applications in the treatment of viral infections. Another future direction is the study of its potential applications in the treatment of cancer. Further studies are also required to fully understand the mechanism of action and biochemical and physiological effects of this compound. Additionally, the synthesis of analogs of this compound may lead to the discovery of more potent compounds with potential applications in various fields of scientific research.
Conclusion:
Methyl 2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetate is a chemical compound that has shown potential applications in various fields of scientific research. It has been synthesized using different methods and has shown promising results in scientific research. Further studies are required to fully understand the mechanism of action, biochemical and physiological effects, and potential applications of this compound. The study of Methyl 2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetate may lead to the discovery of new compounds with potential applications in various fields of scientific research.
Métodos De Síntesis
Methyl 2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetate can be synthesized using different methods. One of the commonly used methods is the reaction of 2-mercapto-4,6-dimethylpyrimidine with ethyl 2-bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in anhydrous dimethylformamide (DMF). The product obtained is then treated with methyl iodide to obtain Methyl 2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetate.
Aplicaciones Científicas De Investigación
Methyl 2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetate has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. Studies have shown that this compound inhibits the production of inflammatory cytokines and reduces inflammation. It has also shown promising results in inhibiting the growth of cancer cells and preventing the replication of viruses.
Propiedades
Nombre del producto |
methyl 2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetate |
|---|---|
Fórmula molecular |
C10H14N2O3S |
Peso molecular |
242.3 g/mol |
Nombre IUPAC |
methyl 2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetate |
InChI |
InChI=1S/C10H14N2O3S/c1-3-4-7-5-8(13)12-10(11-7)16-6-9(14)15-2/h5H,3-4,6H2,1-2H3,(H,11,12,13) |
Clave InChI |
UUFUUQAZQKIKGG-UHFFFAOYSA-N |
SMILES isomérico |
CCCC1=CC(=O)N=C(N1)SCC(=O)OC |
SMILES |
CCCC1=CC(=O)N=C(N1)SCC(=O)OC |
SMILES canónico |
CCCC1=CC(=O)N=C(N1)SCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4,6-Dimethyl-2-[(2-oxocyclohexyl)thio]nicotinonitrile](/img/structure/B255403.png)

![N-cyclohexyl-4-[2-oxo-2-(4-toluidino)ethoxy]benzamide](/img/structure/B255410.png)
![N-(2-ethoxyphenyl)-2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B255411.png)
![4-[2-(benzylamino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B255412.png)
![N-(2-methoxy-5-methylphenyl)-4-[2-oxo-2-(2-toluidino)ethoxy]benzamide](/img/structure/B255413.png)
![6-[5-(2,5-dichlorophenyl)-2-furyl]-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B255415.png)
![N-benzyl-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide](/img/structure/B255416.png)

![N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide](/img/structure/B255418.png)